2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine 2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2034298-76-3
VCID: VC4521917
InChI: InChI=1S/C13H17N3/c1-10-3-2-8-16(9-10)12-6-7-14-13(15-12)11-4-5-11/h6-7,11H,1-5,8-9H2
SMILES: C=C1CCCN(C1)C2=NC(=NC=C2)C3CC3
Molecular Formula: C13H17N3
Molecular Weight: 215.3

2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine

CAS No.: 2034298-76-3

Cat. No.: VC4521917

Molecular Formula: C13H17N3

Molecular Weight: 215.3

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine - 2034298-76-3

Specification

CAS No. 2034298-76-3
Molecular Formula C13H17N3
Molecular Weight 215.3
IUPAC Name 2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine
Standard InChI InChI=1S/C13H17N3/c1-10-3-2-8-16(9-10)12-6-7-14-13(15-12)11-4-5-11/h6-7,11H,1-5,8-9H2
Standard InChI Key ZLGVIQNMDKQKJL-UHFFFAOYSA-N
SMILES C=C1CCCN(C1)C2=NC(=NC=C2)C3CC3

Introduction

2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential pharmacological applications, particularly in medicinal chemistry. Its structure includes a cyclopropyl group and a piperidine moiety, which may contribute to its biological activity.

Synthesis Methods

  • Method 1: Utilizes a multi-step reaction involving the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and piperidine moieties.

  • Method 2: Involves the use of palladium-catalyzed cross-coupling reactions to attach the cyclopropyl group to the pyrimidine core.

Potential Applications

2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine is of interest in drug discovery due to its potential as a ligand or inhibitor in biochemical pathways. Its applications could span various fields, including neurology and oncology, given the broad range of biological activities associated with pyrimidine derivatives.

Potential Biological Targets

  • Enzymes: This compound may interact with specific enzymes, modulating their activity.

  • Receptors: It could bind to receptors, influencing signaling pathways.

Mechanism of Action

The mechanism of action for 2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine likely involves interaction with specific biological targets such as enzymes or receptors. Studies using radiolabeled compounds or binding assays can provide quantitative data on affinity and efficacy against target proteins.

Characterization Techniques

Characterization of synthesized samples is crucial for confirming their identity and purity. Techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) are essential for this purpose.

Characterization Data

TechniquePurpose
Mass Spectrometry (MS)Confirm molecular weight and structure
Infrared Spectroscopy (IR)Identify functional groups
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermine detailed molecular structure

Future Research Directions

Future studies should focus on elucidating the compound's structure-activity relationship (SAR) to optimize its pharmacological properties. Additionally, in vivo studies are necessary to assess its safety and efficacy in animal models before proceeding to clinical trials.

Research Questions

  • Biological Activity: What are the specific biological pathways modulated by this compound?

  • Toxicity: What are the potential toxic effects of this compound in vivo?

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